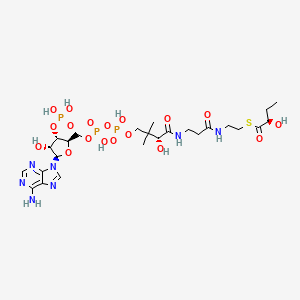

(R)-2-hydroxybutanoyl-CoA

Description

Properties

Molecular Formula |

C25H42N7O18P3S |

|---|---|

Molecular Weight |

853.6 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-hydroxybutanethioate |

InChI |

InChI=1S/C25H42N7O18P3S/c1-4-13(33)24(38)54-8-7-27-15(34)5-6-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14-,17-,18-,19+,23-/m1/s1 |

InChI Key |

AIYBLGFBHQLGMH-XGVFZYDCSA-N |

Isomeric SMILES |

CC[C@H](C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Canonical SMILES |

CCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(R)-2-Hydroxybutanoyl-CoA: A Comprehensive Technical Guide on its Discovery, Synthesis, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-hydroxybutanoyl-CoA is a chiral short-chain acyl-coenzyme A thioester that plays a role as an intermediate in key metabolic pathways, including fatty acid β-oxidation and ketone body metabolism.[1] Its stereospecific structure, with a hydroxyl group at the C2 position in the R-configuration, is crucial for its recognition and processing by specific metabolic enzymes. This technical guide provides an in-depth overview of the current knowledge surrounding (R)-2-hydroxybutanoyl-CoA, including its metabolic context, proposed chemical and enzymatic synthesis methodologies, and analytical considerations. While direct evidence for its role in signaling pathways is currently limited, its position within central metabolism suggests potential indirect regulatory functions. This document aims to serve as a valuable resource for researchers investigating short-chain acyl-CoA metabolism and its implications in health and disease.

Discovery and Metabolic Context

While the precise historical first identification of (R)-2-hydroxybutanoyl-CoA is not prominently documented in readily available literature, its existence as a metabolic intermediate has been inferred from the broader understanding of fatty acid α- and β-oxidation pathways. The discovery of 2-hydroxyacyl-CoA lyase (HACL), an enzyme responsible for the cleavage and formation of 2-hydroxyacyl-CoAs, provided a clear enzymatic basis for the presence of such molecules in mammalian cells.[2]

(R)-2-hydroxybutanoyl-CoA is recognized as an intermediate in the metabolism of short, straight-chain fatty acids. Its formation and degradation are intrinsically linked to the activity of various enzymes within the mitochondria and peroxisomes.

Role in Fatty Acid β-Oxidation

The canonical β-oxidation pathway involves a recurring sequence of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.[3] (R)-2-hydroxybutanoyl-CoA can be considered an intermediate in variations of this pathway, particularly in the metabolism of odd-chain or modified fatty acids.

Involvement in Ketone Body Metabolism

Ketone bodies are produced in the liver from fatty acids during periods of fasting, prolonged exercise, or low carbohydrate intake and serve as an alternative energy source for extrahepatic tissues.[4] The metabolism of ketone bodies involves the interconversion of various acyl-CoA molecules, and (R)-2-hydroxybutanoyl-CoA is considered a potential, though not primary, intermediate in these pathways.

Synthesis of (R)-2-Hydroxybutanoyl-CoA

The synthesis of (R)-2-hydroxybutanoyl-CoA can be approached through both chemical and enzymatic methods. While specific protocols for this exact molecule are scarce, methodologies for analogous short-chain acyl-CoAs can be adapted.

Chemical Synthesis

Chemical synthesis offers the advantage of producing larger quantities of the desired compound. Two common methods for the synthesis of acyl-CoA thioesters are the mixed anhydride (B1165640) method and the use of carbonyldiimidazole (CDI) as an activating agent.[5][6]

Table 1: Overview of Chemical Synthesis Methods for Acyl-CoAs

| Method | Activating Agent | Starting Material | General Yield Range | Reference |

| Mixed Anhydride | Ethylchloroformate | (R)-2-hydroxybutanoic acid | 40-60% | [5] |

| Carbonyldiimidazole (CDI) | Carbonyldiimidazole | (R)-2-hydroxybutanoic acid | 50-90% | [5] |

-

Dissolve (R)-2-hydroxybutanoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

-

Cool the solution to 0°C and add triethylamine.

-

Slowly add ethylchloroformate to the reaction mixture and stir for 1-2 hours at 0°C to form the mixed anhydride.

-

In a separate flask, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate) at 0°C.

-

Slowly add the mixed anhydride solution to the Coenzyme A solution while maintaining the temperature at 0°C.

-

Allow the reaction to proceed for several hours at room temperature.

-

Purify the resulting (R)-2-hydroxybutanoyl-CoA using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis

Enzymatic synthesis provides high stereospecificity, a significant advantage for producing the (R)-enantiomer of 2-hydroxybutanoyl-CoA. The key enzyme for this transformation is 2-hydroxyacyl-CoA lyase (HACL), which can catalyze the reversible condensation of an aldehyde with formyl-CoA.[7]

Table 2: Key Enzyme for the Biosynthesis of (R)-2-Hydroxybutanoyl-CoA

| Enzyme | EC Number | Reaction | Substrates |

| 2-Hydroxyacyl-CoA lyase/synthase (HACL/S) | 4.1.2.n | Acyloin condensation | Propanal + Formyl-CoA |

-

Clone and express a suitable 2-hydroxyacyl-CoA lyase (HACL) enzyme, for example, from Rhodospirillales bacterium.

-

Purify the recombinant HACL protein using standard chromatography techniques (e.g., affinity and size-exclusion chromatography).

-

Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), MgCl₂, thiamine (B1217682) pyrophosphate (TPP), Coenzyme A, propanal, and formyl-CoA.

-

Initiate the reaction by adding the purified HACL enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Monitor the formation of (R)-2-hydroxybutanoyl-CoA using LC-MS/MS.

-

Purify the product using RP-HPLC.

Signaling Pathways and Logical Relationships

While direct involvement of (R)-2-hydroxybutanoyl-CoA in cell signaling has not been definitively established, its position as a metabolic intermediate suggests potential indirect regulatory roles. Alterations in its concentration could reflect metabolic shifts that, in turn, influence signaling pathways. For instance, the accumulation of short-chain acyl-CoAs can impact protein acylation, a post-translational modification that modulates protein function and signaling.

Below are diagrams illustrating the metabolic context and a proposed enzymatic synthesis workflow for (R)-2-hydroxybutanoyl-CoA.

Caption: Metabolic context of (R)-2-hydroxybutanoyl-CoA.

Caption: Experimental workflow for enzymatic synthesis.

Quantitative Data

Precise quantitative data for the synthesis of (R)-2-hydroxybutanoyl-CoA is not extensively available. However, based on studies of similar acyl-CoAs, expected yields and relevant kinetic parameters for the involved enzymes can be estimated.

Table 3: Estimated Yields for (R)-2-Hydroxybutanoyl-CoA Synthesis

| Synthesis Method | Estimated Yield (%) | Notes |

| Chemical (Mixed Anhydride) | 40 - 60 | Yields can vary based on reaction conditions and purification efficiency. |

| Chemical (CDI) | 50 - 90 | Generally provides higher yields than the mixed anhydride method for many acyl-CoAs. |

| Enzymatic (HACL) | Variable | Highly dependent on enzyme activity, substrate concentrations, and reaction optimization. |

Table 4: Kinetic Parameters of 2-Hydroxyacyl-CoA Lyase (HACL) with Related Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| 2-Hydroxyisobutyryl-CoA | ~120 | ~1.3 | ~1.1 x 104 | [7] |

| Formaldehyde (for condensation) | Variable | Variable | Up to 7-fold improvement with engineered variants | [8] |

Note: Kinetic parameters are highly dependent on the specific HACL enzyme variant and experimental conditions.

Conclusion and Future Directions

(R)-2-hydroxybutanoyl-CoA is a metabolically significant intermediate whose precise roles and regulation are still being elucidated. While robust methods for its chemical and enzymatic synthesis can be adapted from protocols for similar molecules, there is a clear need for the development and publication of specific, optimized procedures that include detailed quantitative analysis. Future research should focus on:

-

Definitive Discovery: Uncovering the primary literature that first identified (R)-2-hydroxybutanoyl-CoA to provide a complete historical context.

-

Optimized Synthesis: Developing and reporting detailed, high-yield synthesis protocols for (R)-2-hydroxybutanoyl-CoA.

-

Kinetic Characterization: Determining the kinetic parameters of enzymes that specifically interact with (R)-2-hydroxybutanoyl-CoA.

-

Signaling Roles: Investigating the potential direct or indirect roles of (R)-2-hydroxybutanoyl-CoA in cellular signaling pathways, including its impact on protein acylation and other regulatory mechanisms.

A deeper understanding of (R)-2-hydroxybutanoyl-CoA will provide valuable insights into the intricate network of fatty acid and ketone body metabolism and may reveal novel therapeutic targets for metabolic disorders.

References

- 1. (R)-2-hydroxybutanoyl-CoA | Benchchem [benchchem.com]

- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry Class notes: Fatty acid Metabolism : Regulation of Fatty Acid Oxidation (Part 2) [edusanjalbiochemist.blogspot.com]

- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Metabolic Enigma of (R)-2-Hydroxybutanoyl-CoA: A Technical Guide for Researchers

Abstract

(R)-2-hydroxybutanoyl-CoA is a short-chain acyl-coenzyme A derivative whose metabolic significance is increasingly recognized, particularly in the context of cellular stress and metabolic dysregulation. While its de-esterified counterpart, 2-hydroxybutyrate, has been established as a biomarker for insulin (B600854) resistance and oxidative stress, the precise metabolic functions of (R)-2-hydroxybutanoyl-CoA remain an active area of investigation. This technical guide provides a comprehensive overview of the current understanding of (R)-2-hydroxybutanoyl-CoA's role in metabolism, intended for researchers, scientists, and professionals in drug development. It details its biochemical context, potential enzymatic interactions, and its association with metabolic diseases. Furthermore, this guide offers detailed experimental protocols for the synthesis and analysis of (R)-2-hydroxybutanoyl-CoA and outlines key signaling pathways in which it may be involved.

Introduction

(R)-2-hydroxybutanoyl-CoA is the coenzyme A thioester of (R)-2-hydroxybutanoic acid (also known as 2-hydroxybutyrate). While the metabolic pathways of many short-chain acyl-CoAs are well-characterized, the specific roles of 2-hydroxyacyl-CoAs are less understood. The presence of the hydroxyl group on the alpha-carbon (C2) distinguishes it from the more common beta-oxidation intermediate, 3-hydroxybutyryl-CoA. Emerging evidence suggests that the formation of 2-hydroxybutyrate, and by extension its CoA derivative, is linked to cellular redox imbalances and the catabolism of specific amino acids.[1][2] This guide aims to synthesize the current knowledge and provide a practical framework for the further study of this intriguing metabolite.

Biochemical Context and Metabolic Pathways

The metabolism of (R)-2-hydroxybutanoyl-CoA is intrinsically linked to the availability of its precursor, 2-oxobutyrate (α-ketobutyrate). 2-oxobutyrate is a key metabolic intermediate derived from the catabolism of the amino acids L-threonine and L-methionine, as well as from the transsulfuration pathway during glutathione (B108866) synthesis.[1]

Formation of (R)-2-Hydroxybutanoyl-CoA

The direct enzymatic synthesis of (R)-2-hydroxybutanoyl-CoA from 2-oxobutanoyl-CoA has not been definitively characterized. However, the formation of its de-esterified form, 2-hydroxybutyrate, is known to be catalyzed by lactate (B86563) dehydrogenase (LDH) and potentially a more specific 2-hydroxybutyrate dehydrogenase. This reaction is favored under conditions of high NADH/NAD+ ratio, a hallmark of metabolic stress.[2] It is plausible that 2-hydroxybutyrate can then be activated to its CoA ester by an acyl-CoA synthetase, although the specific enzyme responsible has not been identified.

Potential Catabolic Fate of (R)-2-Hydroxybutanoyl-CoA

The degradation of (R)-2-hydroxybutanoyl-CoA is also an area of ongoing research. One potential pathway involves the action of a 2-hydroxyacyl-CoA lyase (HACL). HACL1, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme found in peroxisomes, is known to cleave 2-hydroxyacyl-CoAs into formyl-CoA and an (n-1) aldehyde.[3][4] In the case of (R)-2-hydroxybutanoyl-CoA, this would yield formyl-CoA and propionaldehyde.

Another possibility is the oxidation of the hydroxyl group to a ketone by a dehydrogenase, which would form 2-oxobutanoyl-CoA. However, a specific dehydrogenase for (R)-2-hydroxybutanoyl-CoA has not yet been identified.

Association with Metabolic Stress and Disease

Elevated levels of 2-hydroxybutyrate are strongly associated with metabolic disorders such as insulin resistance, type 2 diabetes, and ketoacidosis.[2] This is thought to be a consequence of increased oxidative stress and altered lipid metabolism.[2] Under these conditions, the demand for the antioxidant glutathione increases, leading to a higher flux through the transsulfuration pathway and consequently, increased production of 2-oxobutyrate. The concurrent rise in the NADH/NAD+ ratio promotes the reduction of 2-oxobutyrate to 2-hydroxybutyrate.[2] The accumulation of (R)-2-hydroxybutanoyl-CoA would be a direct reflection of this metabolic state.

Quantitative Data

Quantitative data for (R)-2-hydroxybutanoyl-CoA are scarce in the literature. The following table summarizes the known information regarding its precursor and related enzymes.

| Metabolite/Enzyme | Parameter | Value | Organism/Conditions | Reference |

| 2-Hydroxybutyrate | Plasma levels | Elevated in insulin resistance | Human | |

| 2-Hydroxybutyrate | Urinary excretion | Increased with metabolic stress | Human | |

| Lactate Dehydrogenase (LDH) | Function | Catalyzes 2-oxobutyrate reduction | Mammalian tissues | |

| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | Substrate | 2-hydroxyacyl-CoAs | Mammalian peroxisomes | [4] |

| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | Products | Formyl-CoA and (n-1) aldehyde | Mammalian peroxisomes | [4] |

Experimental Protocols

Chemo-enzymatic Synthesis of (R)-2-Hydroxybutanoyl-CoA

This protocol is adapted from a method for the synthesis of other short-chain hydroxyacyl-CoAs and is expected to be applicable for (R)-2-hydroxybutanoyl-CoA.[5][6]

Materials:

-

(R)-2-hydroxybutanoic acid

-

Carbonyldiimidazole (CDI)

-

Coenzyme A, free acid

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous dimethylformamide (DMF)

-

Sodium bicarbonate solution (5% w/v)

-

HPLC purification system

Procedure:

-

Dissolve (R)-2-hydroxybutanoic acid in anhydrous THF.

-

Add CDI in a 1.1 molar excess to the (R)-2-hydroxybutanoic acid solution and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.

-

In a separate flask, dissolve Coenzyme A in a minimal amount of anhydrous DMF.

-

Add the acyl-imidazole solution dropwise to the Coenzyme A solution and stir at room temperature for 4 hours.

-

Quench the reaction by adding an equal volume of 5% sodium bicarbonate solution.

-

Purify the (R)-2-hydroxybutanoyl-CoA using a reversed-phase HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

-

Lyophilize the collected fractions to obtain the purified product.

Quantification of (R)-2-Hydroxybutanoyl-CoA by LC-MS/MS

This protocol is a general approach for the analysis of short-chain acyl-CoAs and can be optimized for (R)-2-hydroxybutanoyl-CoA.[7][8][9][10]

Sample Preparation:

-

Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 2.5% sulfosalicylic acid in water).

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

-

Collect the supernatant containing the acyl-CoAs.

-

Use a stable isotope-labeled internal standard (e.g., [13C]-crotonyl-CoA) for accurate quantification.

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex, 2.6 µm, 150 x 2.1 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to separate the short-chain acyl-CoAs.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Parent ion (Q1): m/z corresponding to [M+H]+ of (R)-2-hydroxybutanoyl-CoA.

-

Daughter ion (Q3): m/z corresponding to the characteristic fragment of the CoA moiety (e.g., m/z 507).

-

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known and putative metabolic pathways involving (R)-2-hydroxybutanoyl-CoA.

Caption: Overview of the formation and potential metabolism of (R)-2-hydroxybutanoyl-CoA.

Caption: A logical workflow for the study of (R)-2-hydroxybutanoyl-CoA.

Conclusion and Future Directions

(R)-2-hydroxybutanoyl-CoA is a metabolite positioned at the crossroads of amino acid metabolism, redox balance, and cellular stress responses. While its free acid form, 2-hydroxybutyrate, has gained traction as a clinical biomarker, the specific enzymatic machinery and metabolic fate of the CoA-ester remain largely uncharacterized. Future research should focus on the identification and characterization of the enzymes responsible for the synthesis and degradation of (R)-2-hydroxybutanoyl-CoA. Elucidating its precise role in both normal physiology and in the pathophysiology of metabolic diseases will be crucial. The development of robust analytical methods and the use of metabolomic and proteomic approaches will be instrumental in unraveling the complexities of this metabolic enigma and may reveal new therapeutic targets for metabolic disorders.

References

- 1. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 3. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Crossroads of (R)-2-Hydroxybutanoyl-CoA: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-hydroxybutanoyl-CoA is a chiral short-chain acyl-CoA thioester that emerges as a key intermediate at the intersection of amino acid catabolism and fatty acid metabolism. Arising from the degradation of L-threonine and L-methionine, this metabolite is channeled into the β-oxidation pathway, representing a crucial link between protein and lipid metabolic networks. This technical guide provides a comprehensive overview of the (R)-2-hydroxybutanoyl-CoA metabolic pathway, detailing its enzymatic synthesis and degradation, and its integration with broader metabolic processes. This document synthesizes current knowledge, presents relevant quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the involved pathways and workflows to support further research and therapeutic development.

Introduction

(R)-2-hydroxybutanoyl-CoA is a stereospecific metabolite that plays a role in central carbon metabolism, particularly in the context of fatty acid β-oxidation and ketone body metabolism[1]. Its metabolic significance stems from its origin in the catabolic pathways of essential amino acids, L-threonine and L-methionine, which converge on the formation of 2-oxobutanoate[2][3][4][5]. The subsequent reduction of 2-oxobutanoate (B1229078) leads to the formation of (R)-2-hydroxybutyrate, which is then activated to its coenzyme A thioester, (R)-2-hydroxybutanoyl-CoA. The metabolic fate of (R)-2-hydroxybutanoyl-CoA is primarily its dehydration to crotonyl-CoA, an intermediate of the fatty acid β-oxidation pathway[6][7][8]. Understanding the enzymes, regulation, and kinetics of this pathway is critical for elucidating the metabolic crosstalk between amino acid and fatty acid metabolism and may offer insights into metabolic disorders.

The (R)-2-Hydroxybutanoyl-CoA Metabolic Pathway

The metabolic pathway of (R)-2-hydroxybutanoyl-CoA can be divided into its synthesis from amino acid catabolism and its subsequent degradation into the β-oxidation pathway.

Synthesis of (R)-2-Hydroxybutanoyl-CoA

The synthesis of (R)-2-hydroxybutanoyl-CoA originates from the catabolism of L-threonine and L-methionine, which both lead to the production of 2-oxobutanoate (α-ketobutyrate)[2][3][4][5].

-

Formation of 2-Oxobutanoate:

-

From L-Threonine: L-threonine is deaminated by L-threonine ammonia-lyase (also known as threonine dehydratase) to yield 2-oxobutanoate and ammonia[3][9]. In mammals, this is considered a primary route for threonine catabolism[10][11].

-

From L-Methionine: The catabolism of L-methionine involves several steps that ultimately lead to the formation of propionyl-CoA, which can be further metabolized to succinyl-CoA. However, an alternative pathway generates 2-oxobutanoate from methionine[2][12].

-

-

Reduction to (R)-2-Hydroxybutyrate: 2-oxobutanoate is then stereospecifically reduced to (R)-2-hydroxybutyrate. This reaction is catalyzed by a member of the D-2-hydroxyacid dehydrogenase family of enzymes, which exhibit broad substrate specificity[5][13][14]. While a specific (R)-2-hydroxybutyrate dehydrogenase has not been extensively characterized in this context, enzymes such as D-lactate dehydrogenase have been shown to reduce a variety of 2-keto acids[15]. The reaction requires a reducing equivalent, typically NADH or NADPH.

-

Activation to (R)-2-Hydroxybutanoyl-CoA: The final step in its synthesis is the activation of (R)-2-hydroxybutyrate to its coenzyme A thioester. This reaction is catalyzed by an acyl-CoA synthetase.

Degradation of (R)-2-Hydroxybutanoyl-CoA

The primary degradation route for (R)-2-hydroxybutanoyl-CoA is its dehydration to crotonyl-CoA, which directly enters the fatty acid β-oxidation pathway.

-

Dehydration to Crotonyl-CoA: (R)-2-hydroxybutanoyl-CoA is dehydrated by a 2-hydroxyacyl-CoA dehydratase in a syn-elimination reaction to form crotonyl-CoA[6][7][8]. This class of enzymes, particularly found in anaerobic bacteria that ferment amino acids, are known to act on (R)-2-hydroxyacyl-CoA substrates[4][11][16][17]. These dehydratases are often complex iron-sulfur proteins that may require an activator component for their function[18]. The stereochemistry of this dehydration is crucial for producing the correct enoyl-CoA intermediate for subsequent steps in β-oxidation.

The resulting crotonyl-CoA is then further metabolized in the canonical β-oxidation spiral to yield acetyl-CoA.

Signaling and Regulatory Aspects

The (R)-2-hydroxybutanoyl-CoA pathway is intrinsically linked to and regulated by the broader metabolic networks of amino acid and fatty acid metabolism.

-

Amino Acid Metabolism Regulation: The synthesis of the precursor 2-oxobutanoate is regulated by the enzymes involved in threonine and methionine catabolism. The expression and activity of these enzymes are in turn influenced by the availability of these amino acids and the overall cellular energy state[12][18][19]. Transcriptional regulators responsive to amino acid levels play a key role in controlling the flux into this pathway[20][21].

-

Fatty Acid Oxidation and Ketogenesis Regulation: As the pathway feeds into β-oxidation, it is subject to the regulatory mechanisms governing this process. These include substrate availability (fatty acids and, in this case, amino acids), allosteric regulation of β-oxidation enzymes, and hormonal control that influences overall fatty acid metabolism[22].

-

Signaling Pathways: Cellular signaling pathways such as those involving mTOR and other nutrient-sensing kinases can influence both amino acid and fatty acid metabolism, and therefore are likely to indirectly regulate the flux through the (R)-2-hydroxybutanoyl-CoA pathway in response to nutrient availability and cellular energy status[23][24].

Quantitative Data

Quantitative data for the enzymes and intermediates of the (R)-2-hydroxybutanoyl-CoA pathway are not extensively documented for this specific substrate. However, data from related enzymes and metabolites provide valuable context.

Table 1: Kinetic Parameters of Related Dehydrogenases

| Enzyme | Substrate | Km | kcat | Organism | Reference |

| D-Lactate Dehydrogenase | 2-Oxobutanoate | - | - | Staphylococcus epidermidis | [15] |

| D-2-Hydroxyacid Dehydrogenase | 2-Ketoisoleucine | - | - | Haloferax mediterranei | [14] |

| Secondary-alcohol dehydrogenase | 2-Butanone | 1.98 x 10-4 M | - | Pseudomonas sp. | [25] |

| (R)-3-Hydroxybutyrate Dehydrogenase | Acetoacetate | - | - | Ralstonia pickettii T1 | [24] |

Table 2: Kinetic Parameters of Related Dehydratases

| Enzyme | Substrate | Km | Specific Activity | Organism | Reference |

| 2-Hydroxyglutaryl-CoA Dehydratase | (R)-2-Hydroxyadipoyl-CoA | - | - | Clostridium symbiosum | [16][26] |

| 2-Hydroxyisocaproyl-CoA Dehydratase | (R)-2-Hydroxyisocaproyl-CoA | - | - | Clostridium difficile | |

| Lactyl-CoA Dehydratase | (R)-2-Hydroxybutyryl-CoA | - | - | Clostridium propionicum |

Note: Specific kinetic values for the enzymes directly acting on (R)-2-hydroxybutanoyl-CoA are largely unavailable in the current literature. The data presented are for homologous enzymes acting on similar substrates.

Experimental Protocols

The study of the (R)-2-hydroxybutanoyl-CoA metabolic pathway requires specialized techniques for the detection and quantification of acyl-CoA thioesters and for assaying the activity of the involved enzymes.

Quantification of (R)-2-Hydroxybutanoyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of short-chain acyl-CoAs[27][28][29][30].

Protocol Outline:

-

Sample Preparation:

-

Rapidly quench metabolic activity in cell or tissue samples, often using cold methanol (B129727) or other quenching solutions.

-

Extract acyl-CoAs using a suitable solvent system, such as acetonitrile (B52724)/water or methanol/water, often with the inclusion of an acid to improve stability.

-

Incorporate an internal standard, ideally a stable isotope-labeled version of the analyte (e.g., 13C-labeled (R)-2-hydroxybutanoyl-CoA) or a structurally similar acyl-CoA that is not present in the sample, to correct for extraction losses and matrix effects[30].

-

Purify and concentrate the acyl-CoA fraction using solid-phase extraction (SPE) if necessary[30].

-

-

LC Separation:

-

Employ a reversed-phase C18 column for separation.

-

Use a gradient elution with a mobile phase system typically consisting of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

MS/MS Detection:

-

Utilize electrospray ionization (ESI) in positive ion mode.

-

Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. The precursor ion will be the protonated molecule [M+H]+ of (R)-2-hydroxybutanoyl-CoA.

-

Select characteristic product ions for detection. A common fragmentation of CoA esters involves the loss of the phosphopantetheine moiety.

-

Enzyme Activity Assays

5.2.1. (R)-2-Hydroxybutyrate Dehydrogenase Activity Assay

This assay measures the oxidation of (R)-2-hydroxybutyrate to 2-oxobutanoate, which is the reverse of the physiological reaction. The activity can be monitored by the reduction of NAD+ to NADH, which absorbs light at 340 nm.

Protocol Outline:

-

Reaction Mixture: Prepare a buffered solution (e.g., Tris-HCl or potassium phosphate, pH 7.0-8.0) containing NAD+ and the enzyme source (cell lysate or purified protein).

-

Initiation: Start the reaction by adding (R)-2-hydroxybutyrate.

-

Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M-1cm-1).

5.2.2. 2-Hydroxyacyl-CoA Dehydratase Activity Assay

The activity of 2-hydroxyacyl-CoA dehydratase can be measured by monitoring the formation of the enoyl-CoA product, which has a characteristic absorbance at around 263 nm.

Protocol Outline:

-

Anaerobic Conditions: As many 2-hydroxyacyl-CoA dehydratases are oxygen-sensitive, the assay should be performed under strict anaerobic conditions[6].

-

Reaction Mixture: Prepare a reaction mixture in an anaerobic chamber or using sealed cuvettes, containing a suitable buffer, the enzyme, and any necessary activators (e.g., ATP, Mg2+, and a reducing agent)[6][18].

-

Initiation: Start the reaction by adding the substrate, (R)-2-hydroxybutanoyl-CoA.

-

Measurement: Monitor the increase in absorbance at ~263 nm, corresponding to the formation of the double bond in crotonyl-CoA.

-

Calculation: Calculate the enzyme activity based on the rate of product formation, using the differential molar extinction coefficient between the substrate and the product.

Visualizations

Metabolic Pathway of (R)-2-Hydroxybutanoyl-CoA

References

- 1. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Serum hydroxybutyrate dehydrogenase (HBD) assays in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Correction to: Classification, substrate specificity and structural features of D-2-hydroxyacid dehydrogenases: 2HADH knowledgebase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 10. 2-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Reactome | Threonine catabolism [reactome.org]

- 12. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bmrservice.com [bmrservice.com]

- 16. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Purification of 2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 20. researchgate.net [researchgate.net]

- 21. Regulation of Metabolic Pathways by MarR Family Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Stereospecificity and other properties of a novel secondary-alcohol-specific alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecificity of (R)-2-Hydroxybutanoyl-CoA in Enzymatic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-hydroxybutanoyl-CoA is a chiral acyl-coenzyme A thioester that plays a role in various metabolic pathways, including the fermentation of amino acids in anaerobic bacteria.[1] The stereochemistry at the C2 position is a critical determinant for its interaction with enzymes, dictating the metabolic fate of this molecule. This technical guide provides a comprehensive overview of the stereospecificity of enzymes acting on (R)-2-hydroxybutanoyl-CoA, with a focus on dehydratase and dehydrogenase enzymes. It includes a summary of available data, detailed experimental protocols, and visualizations of relevant pathways and concepts.

Core Concepts in Enzyme Stereospecificity

Enzyme stereospecificity refers to the ability of an enzyme to distinguish between stereoisomers of a substrate. This selectivity arises from the three-dimensional structure of the enzyme's active site, which creates a chiral environment. For a substrate like (R)-2-hydroxybutanoyl-CoA, enzymes will typically show a strong preference for the (R)-enantiomer over the (S)-enantiomer, or vice versa. This specificity is fundamental to the regulation and fidelity of metabolic pathways.

Enzymatic Reactions Involving (R)-2-Hydroxybutanoyl-CoA

The primary enzymatic transformations involving (R)-2-hydroxybutanoyl-CoA are dehydration and oxidation, catalyzed by dehydratases and dehydrogenases, respectively.

Dehydration of (R)-2-Hydroxybutanoyl-CoA

Enzyme: Lactyl-CoA dehydratase (EC 4.2.1.54) from Clostridium propionicum.

Lactyl-CoA dehydratase is a key enzyme in the fermentation pathways of some anaerobic bacteria. While its name suggests a preference for lactyl-CoA, studies have shown that it exhibits significant activity with other short-chain (R)-2-hydroxyacyl-CoA substrates.

Stereospecificity and Reaction:

The lactyl-CoA dehydratase from Clostridium propionicum has been shown to catalyze the syn-elimination of water from (R)-2-hydroxybutanoyl-CoA to produce crotonyl-CoA.[1] Notably, (R)-2-hydroxybutanoyl-CoA is a superior substrate for this enzyme compared to its namesake substrate, (R)-lactyl-CoA.[1]

The stereospecific abstraction of the 3Si proton during the dehydration reaction has been confirmed through isotopic labeling studies.[1] This high degree of stereospecificity ensures the formation of the correct enoyl-CoA product for subsequent metabolic steps.

dot

References

The Enigmatic Role of (R)-2-Hydroxybutanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-hydroxybutanoyl-CoA is a short-chain acyl-CoA molecule whose direct role in the canonical fatty acid β-oxidation pathway is not well-established in mammalian systems. While β-oxidation is the primary route for the degradation of most fatty acids, the presence of a hydroxyl group at the α-carbon, as seen in (R)-2-hydroxybutanoyl-CoA, typically precludes entry into this pathway. Instead, the metabolism of 2-hydroxyacyl-CoAs is primarily associated with the peroxisomal α-oxidation pathway. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of 2-hydroxyacyl-CoAs, with a particular focus on the key enzyme 2-hydroxyacyl-CoA lyase (HACL1). In the absence of direct evidence for a significant role of (R)-2-hydroxybutanoyl-CoA in β-oxidation, this document will detail the established α-oxidation pathway, discuss the enzymatic mechanisms involved, and present relevant experimental methodologies. This guide also explores potential, albeit speculative, metabolic routes for short-chain 2-hydroxyacyl-CoAs and highlights the existing knowledge gaps to guide future research.

Introduction: The Context of Fatty Acid Oxidation

Fatty acid oxidation is a fundamental metabolic process for energy production in most organisms. The primary pathway for this process is β-oxidation, a mitochondrial and peroxisomal process that sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH. However, certain fatty acids, such as branched-chain fatty acids and those with hydroxyl groups at specific positions, require alternative oxidative pathways.

(R)-2-hydroxybutanoyl-CoA, a four-carbon acyl-CoA with a hydroxyl group on the second carbon, is not a standard intermediate of β-oxidation. The presence of the α-hydroxyl group sterically hinders the action of acyl-CoA dehydrogenases, the first enzymes in the β-oxidation spiral. This necessitates the involvement of alternative metabolic routes.

The Peroxisomal α-Oxidation Pathway: The Primary Fate of 2-Hydroxyacyl-CoAs

The principal pathway for the degradation of 2-hydroxy fatty acids in mammals is peroxisomal α-oxidation.[1][2] This pathway is crucial for the metabolism of phytanic acid, a branched-chain fatty acid that cannot be processed by β-oxidation due to a methyl group at the β-carbon.[1][2] α-oxidation is also responsible for the shortening of long-chain 2-hydroxy fatty acids.[3][4]

The key steps of the peroxisomal α-oxidation pathway are as follows:

-

Activation: The fatty acid is first activated to its corresponding acyl-CoA ester.[1]

-

Hydroxylation: For substrates like phytanic acid, an initial hydroxylation step at the α-carbon is required, catalyzed by phytanoyl-CoA dioxygenase, to form a 2-hydroxyacyl-CoA intermediate.[2] In the case of pre-existing 2-hydroxy fatty acids, this step is bypassed.

-

Cleavage: The C1-C2 bond of the 2-hydroxyacyl-CoA is cleaved by the enzyme 2-hydroxyacyl-CoA lyase (HACL1) .[3][4] This reaction is dependent on thiamine (B1217682) pyrophosphate (TPP) and yields an (n-1) aldehyde and formyl-CoA.[3][4]

-

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid by an aldehyde dehydrogenase.[1] This shortened fatty acid can then, in many cases, enter the β-oxidation pathway.[1]

-

Formyl-CoA Metabolism: The formyl-CoA produced is rapidly converted to formate (B1220265) and subsequently to carbon dioxide.[3][4]

The Key Enzyme: 2-Hydroxyacyl-CoA Lyase (HACL1)

HACL1 is a thiamine pyrophosphate (TPP)-dependent enzyme that plays a central role in α-oxidation.[3][4] It catalyzes the cleavage of the Cα-Cβ bond of a 2-hydroxyacyl-CoA substrate.

Mechanism of HACL1

The catalytic mechanism of HACL1 involves the TPP cofactor. The reaction proceeds through the formation of a covalent intermediate between the substrate and TPP, followed by the cleavage of the carbon-carbon bond.

Substrate Specificity of HACL Enzymes

Mammalian HACL1 is known to act on long-chain and branched-chain 2-hydroxyacyl-CoAs.[3][5] However, some actinobacterial 2-hydroxyacyl-CoA lyases have been shown to have a preference for short-chain substrates (≤C5).[6] This raises the possibility that a mammalian HACL enzyme, perhaps a yet-unidentified isoform or HACL1 itself under specific conditions, could act on short-chain substrates like (R)-2-hydroxybutanoyl-CoA. To date, there is no direct evidence or quantitative kinetic data to support this for mammalian HACL1.

Potential Metabolic Fates of (R)-2-Hydroxybutanoyl-CoA

Given the lack of direct evidence for its role in β-oxidation, several hypothetical pathways for the metabolism of (R)-2-hydroxybutanoyl-CoA can be considered:

-

α-Oxidation: As discussed, it is plausible that an HACL enzyme could cleave (R)-2-hydroxybutanoyl-CoA into propanal and formyl-CoA. Further investigation into the substrate specificity of mammalian HACL enzymes with short-chain 2-hydroxyacyl-CoAs is required to validate this hypothesis.

-

Dehydration: In anaerobic bacteria, (R)-2-hydroxyacyl-CoA dehydratases catalyze the removal of water to form an enoyl-CoA intermediate.[7] While this specific enzymatic activity has not been characterized in the context of fatty acid oxidation in mammals, it represents a possible, though unconfirmed, metabolic route.

-

Excretion: Short-chain hydroxy fatty acids may be excreted in the urine, particularly if they are not efficiently metabolized.

Experimental Protocols

Investigating the metabolic fate of (R)-2-hydroxybutanoyl-CoA requires specific experimental approaches. Below are outlines of key experimental protocols.

Synthesis of (R)-2-Hydroxybutanoyl-CoA

The synthesis of (R)-2-hydroxybutanoyl-CoA is a prerequisite for in vitro enzymatic assays. A common method involves the activation of (R)-2-hydroxybutyric acid.

Principle: (R)-2-hydroxybutyric acid is converted to a mixed anhydride, which then reacts with the free thiol group of Coenzyme A to form the thioester.

Generalized Protocol:

-

Dissolve (R)-2-hydroxybutyric acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).

-

Add a coupling reagent, such as N,N'-carbonyldiimidazole, and stir at room temperature to form the acyl-imidazole intermediate.

-

In a separate vessel, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate).

-

Slowly add the acyl-imidazole solution to the Coenzyme A solution with vigorous stirring.

-

Monitor the reaction by HPLC until completion.

-

Purify the resulting (R)-2-hydroxybutanoyl-CoA using reversed-phase HPLC.

-

Lyophilize the purified product and store at -80°C.

2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay

The activity of HACL1 can be measured by monitoring the formation of the aldehyde product.

Principle: The cleavage of the 2-hydroxyacyl-CoA substrate by HACL1 produces an aldehyde, which can be quantified spectrophotometrically after derivatization or by gas chromatography-mass spectrometry (GC-MS).

Generalized Protocol (Spectrophotometric):

-

Prepare a reaction mixture containing buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), thiamine pyrophosphate (TPP), and MgCl₂.

-

Add a purified preparation of HACL1 or a cell lysate containing the enzyme.

-

Initiate the reaction by adding the substrate, (R)-2-hydroxybutanoyl-CoA.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., perchloric acid).

-

Add a derivatizing agent that reacts with the aldehyde product (e.g., 2,4-dinitrophenylhydrazine) to form a colored product.

-

Measure the absorbance at the appropriate wavelength and quantify the amount of aldehyde produced using a standard curve.

References

- 1. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A 2-hydroxybutyrate-mediated feedback loop regulates muscular fatigue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A 2-hydroxybutyrate-mediated feedback loop regulates muscular fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]

- 6. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction [frontiersin.org]

(R)-2-Hydroxybutanoyl-CoA: An Unconventional Intermediate at the Crossroads of Amino Acid and Ketone Body Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-hydroxybutanoyl-CoA, while not a canonical intermediate in mammalian ketone body metabolism, represents a fascinating nexus of metabolic pathways, particularly in the realm of anaerobic microbial metabolism. Its synthesis from the essential amino acid L-threonine and subsequent dehydration to crotonyl-CoA, a familiar player in fatty acid and ketone body breakdown, highlights alternative routes for the catabolism of key biomolecules. This technical guide provides an in-depth exploration of the synthesis, degradation, and enzymatic machinery associated with (R)-2-hydroxybutanoyl-CoA. We present available quantitative data, detail experimental protocols for the characterization of relevant enzymes, and provide visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in metabolic diseases and drug development.

Introduction: Situating (R)-2-Hydroxybutanoyl-CoA in Metabolism

Ketone body metabolism in mammals primarily involves the synthesis and utilization of acetoacetate, β-hydroxybutyrate, and acetone (B3395972) as alternative energy sources during periods of fasting, prolonged exercise, or in pathological states like diabetic ketoacidosis. The key intermediates in this pathway are CoA-thioesters, with (S)-3-hydroxybutyryl-CoA being a central molecule. In contrast, (R)-2-hydroxybutanoyl-CoA is not directly involved in this pathway. Instead, its metabolic significance is primarily observed in anaerobic bacteria, where it serves as an intermediate in the fermentation of amino acids, particularly L-threonine.[1]

The degradation of L-threonine can proceed through a pathway that generates 2-oxobutanoate (B1229078).[2] This α-keto acid can then be reduced to (R)-2-hydroxybutyrate, which is subsequently activated to its CoA ester, (R)-2-hydroxybutanoyl-CoA.[1] The critical step in its further metabolism is a unique dehydration reaction that converts it to crotonyl-CoA, thereby linking amino acid catabolism to the pathways of fatty acid β-oxidation and, indirectly, to ketone body metabolism. Understanding this alternative metabolic route provides valuable insights into microbial metabolism and may offer novel targets for antimicrobial drug development.

Metabolic Pathways Involving (R)-2-Hydroxybutanoyl-CoA

The synthesis and degradation of (R)-2-hydroxybutanoyl-CoA involves a series of enzymatic reactions that connect L-threonine metabolism to central carbon metabolism.

Synthesis of (R)-2-Hydroxybutanoyl-CoA from L-Threonine

The formation of (R)-2-hydroxybutanoyl-CoA from L-threonine proceeds through the following key steps:

-

Deamination of L-Threonine: L-threonine is first deaminated to 2-oxobutanoate by the enzyme threonine ammonia-lyase (also known as threonine dehydratase, EC 4.3.1.19).[2] This reaction releases ammonia.

-

Reduction of 2-Oxobutanoate: The resulting 2-oxobutanoate is then reduced to (R)-2-hydroxybutyrate. This step is catalyzed by an (R)-2-hydroxyacid dehydrogenase .

-

Activation to CoA-thioester: Finally, (R)-2-hydroxybutyrate is activated to (R)-2-hydroxybutanoyl-CoA by a CoA-transferase , which utilizes a CoA donor such as acetyl-CoA.

Degradation of (R)-2-Hydroxybutanoyl-CoA

The primary degradation pathway for (R)-2-hydroxybutanoyl-CoA is its dehydration to crotonyl-CoA. This reaction is catalyzed by a class of enzymes known as (R)-2-hydroxyacyl-CoA dehydratases .[1] These enzymes are typically two-component systems found in anaerobic bacteria, consisting of:

-

Component D (Dehydratase): The catalytic subunit that performs the dehydration.[1]

-

Component A (Activator or "Archerase"): An extremely oxygen-sensitive protein that activates Component D in an ATP-dependent manner.[1]

The product, crotonyl-CoA, is a common intermediate that can enter the β-oxidation pathway, leading to the formation of acetyl-CoA, which can then be used for energy production or as a precursor for ketone body synthesis in ketogenic organisms.

Quantitative Data

While specific kinetic data for enzymes acting directly on (R)-2-hydroxybutanoyl-CoA are scarce in the literature, data for homologous enzymes acting on structurally similar substrates provide valuable insights.

Table 1: Kinetic Parameters of Enzymes Related to (R)-2-Hydroxybutanoyl-CoA Metabolism

| Enzyme | Substrate | Organism | Km (mM) | Vmax (U/mg) or kcat (s-1) | Reference |

| (R)-2-Hydroxyglutarate Dehydrogenase | 2-Oxoadipic acid | Acidaminococcus fermentans | 0.88 ± 0.03 | 800 ± 30 U/mg | [3] |

| (R)-2-Hydroxyglutarate Dehydrogenase | 2-Oxohexene-dioic acid | Acidaminococcus fermentans | 1.1 ± 0.3 | 392 ± 5 U/mg | [3] |

| Lactyl-CoA Dehydratase | (R)-2-Hydroxybutyryl-CoA | Clostridium propionicum | - | Superior substrate to (R)-lactyl-CoA | [4] |

| Activator of (R)-2-Hydroxyglutaryl-CoA Dehydratase | - | Acidaminococcus fermentans | - | up to 2000 U'/mg (purified) | [5] |

Note: A 'U' of activator activity is the amount required to generate 1 U of dehydratase activity.[5]

Experimental Protocols

The study of (R)-2-hydroxyacyl-CoA dehydratases requires specific experimental conditions due to the oxygen sensitivity of the activator component.

Spectrophotometric Assay for (R)-2-Hydroxyacyl-CoA Dehydratase Activity

This continuous direct assay measures the formation of the enoyl-CoA product, which has a distinct absorbance maximum compared to the 2-hydroxyacyl-CoA substrate.[1]

Principle: The formation of the carbon-carbon double bond in the enoyl-CoA product leads to an increase in absorbance at 290 nm.

Reagents:

-

Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.5, flushed with N2)

-

(R)-2-hydroxybutanoyl-CoA (substrate)

-

ATP solution (100 mM)

-

MgCl2 solution (1 M)

-

Reducing agent (e.g., 10 mM titanium(III) citrate (B86180) or sodium dithionite, freshly prepared)

-

Purified Component D (dehydratase)

-

Purified Component A (activator)

Procedure:

-

Prepare all solutions using anaerobic techniques.

-

Set up the reaction mixture in an anaerobic cuvette containing the anaerobic buffer, ATP, MgCl2, and the reducing agent.

-

Add Component D and Component A to the cuvette.

-

Initiate the reaction by adding the substrate, (R)-2-hydroxybutanoyl-CoA.

-

Immediately monitor the increase in absorbance at 290 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient difference between the product and substrate (Δε290 ≈ 2.2 mM-1 cm-1 for the conversion of 2-hydroxyacyl-CoA to enoyl-CoA).[1]

HPLC-Based Assay for Dehydratase Activity

This method allows for the direct quantification of the substrate and product.

Principle: The substrate, (R)-2-hydroxybutanoyl-CoA, and the product, crotonyl-CoA, are separated by reverse-phase HPLC and quantified by their absorbance at 260 nm (due to the adenine (B156593) ring of CoA).

Procedure:

-

Perform the enzymatic reaction as described in the spectrophotometric assay.

-

At specific time points, quench the reaction by adding an acid (e.g., perchloric acid) to denature the enzymes.

-

Centrifuge the quenched reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC using a C18 column.

-

Elute the CoA esters with a suitable gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

-

Monitor the elution profile at 260 nm.

-

Quantify the substrate and product by comparing their peak areas to those of known standards.

Conclusion

(R)-2-hydroxybutanoyl-CoA serves as a key metabolic intermediate in the anaerobic fermentation of L-threonine by certain bacteria, providing a link to central metabolic pathways such as β-oxidation. While not a direct participant in mammalian ketone body metabolism, the study of its enzymatic conversion offers valuable insights into novel biochemical reactions and enzyme mechanisms. The unique radical-based dehydration catalyzed by the two-component (R)-2-hydroxyacyl-CoA dehydratase system is of significant interest for enzymologists and biochemists. For professionals in drug development, the enzymes in this pathway could represent novel targets for antimicrobial agents, particularly against anaerobic pathogens. Further research, especially in obtaining precise kinetic data for the enzymes acting on (R)-2-hydroxybutanoyl-CoA, will be crucial for a more complete understanding of this intriguing metabolic intersection.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 3. Purification of 2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-lactyl-CoA dehydratase from Clostridium propionicum. Stereochemistry of the dehydration of (R)-2-hydroxybutyryl-CoA to crotonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-hydroxybutanoyl-CoA: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-hydroxybutanoyl-CoA is a chiral short-chain acyl-coenzyme A thioester that serves as a key intermediate in the metabolism of fatty acids and amino acids. Its stereospecific structure dictates its interaction with various enzymes, playing a crucial role in cellular energy homeostasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of (R)-2-hydroxybutanoyl-CoA. Detailed experimental methodologies for its synthesis, purification, and analysis are also presented to facilitate further research and application in drug development and metabolic studies.

Chemical Structure and Identification

(R)-2-hydroxybutanoyl-CoA is structurally composed of a coenzyme A molecule linked via a thioester bond to the carboxyl group of (R)-2-hydroxybutanoic acid. The stereochemistry at the second carbon of the butanoyl group is critical for its biological activity.

The definitive chemical identifiers for (R)-2-hydroxybutanoyl-CoA are summarized in the table below.

| Identifier | Value |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-hydroxybutanethioate[1] |

| Molecular Formula | C25H42N7O18P3S[1][2] |

| Molecular Weight | 853.6 g/mol [1][2] |

| Canonical SMILES | CCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

| Isomeric SMILES | CC--INVALID-LINK--(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O">C@HO[1] |

| InChI | InChI=1S/C25H42N7O18P3S/c1-4-13(33)24(38)54-8-7-27-15(34)5-6-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14-,17-,18-,19+,23-/m1/s1[1] |

| InChI Key | AIYBLGFBHQLGMH-XGVFZYDCSA-N[1] |

| ChEBI ID | CHEBI:87474 |

| PubChem CID | 24798719[2] |

Physicochemical and Spectroscopic Properties

Physicochemical Properties

| Property | Value/Description | Source |

| Physical State | Predicted to be a solid at room temperature. | General knowledge |

| Solubility | Acyl-CoAs are generally soluble in water and methanol. | [1] |

| XLogP3 | -5.4 | [2] |

| Polar Surface Area | 409 Ų | [2] |

Spectroscopic Data (Predicted and Typical)

Specific spectroscopic data for (R)-2-hydroxybutanoyl-CoA is not available. However, based on the known spectra of related compounds, the following characteristics can be predicted.

| Spectroscopic Technique | Predicted Features |

| ¹H-NMR | The spectrum would be complex, with characteristic signals for the adenine (B156593), ribose, and pantothenate moieties of coenzyme A. The butanoyl group would show signals for the terminal methyl group (triplet), the methylene (B1212753) group (multiplet), and the methine group adjacent to the hydroxyl group (multiplet). |

| ¹³C-NMR | Resonances corresponding to the carbonyl carbon of the thioester, the carbon bearing the hydroxyl group, and the various carbons of the coenzyme A backbone would be expected. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the thioester C=O stretch would be present, typically in the region of 1650-1700 cm⁻¹. A broad O-H stretching band would also be observed around 3200-3500 cm⁻¹. |

| Mass Spectrometry (MS) | In positive ion ESI-MS/MS, a characteristic neutral loss of the phosphorylated ADP moiety (507 Da) from the precursor ion is the most abundant fragment.[1] The precursor ion [M+H]⁺ would have an m/z of approximately 854.16. |

Biological Role and Metabolic Pathways

(R)-2-hydroxybutanoyl-CoA is an intermediate in the catabolism of certain amino acids and in the β-oxidation of fatty acids with a hydroxyl group at an even-numbered carbon. Its formation and subsequent metabolism are tightly regulated by stereospecific enzymes.

Role in Amino Acid Catabolism

(R)-2-hydroxybutanoyl-CoA can be formed from the catabolism of L-threonine. The pathway involves the conversion of threonine to 2-ketobutyrate, which is then reduced to (R)-2-hydroxybutyrate and subsequently activated to (R)-2-hydroxybutanoyl-CoA.

Role in Fatty Acid β-Oxidation

In the context of fatty acid oxidation, (R)-2-hydroxybutanoyl-CoA is an intermediate in the degradation of fatty acids that have been hydroxylated at an even-numbered carbon position. The key enzymes involved are enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases, which exhibit strict stereospecificity.

The metabolic fate of (R)-2-hydroxybutanoyl-CoA is primarily its dehydration to crotonyl-CoA, which then enters the main β-oxidation spiral. This reaction is catalyzed by an (R)-specific enoyl-CoA hydratase.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of (R)-2-hydroxybutanoyl-CoA are not commonly found. However, established methods for similar short-chain hydroxyacyl-CoAs can be readily adapted.

Synthesis of (R)-2-hydroxybutanoyl-CoA

A common method for the synthesis of acyl-CoAs is the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A.

Protocol: Synthesis via Carbonyldiimidazole (CDI) Activation

-

Activation of (R)-2-hydroxybutanoic acid:

-

Dissolve (R)-2-hydroxybutanoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Add carbonyldiimidazole (CDI) (1.1 equivalents) and stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., argon or nitrogen). The progress of the activation can be monitored by the evolution of CO₂.

-

-

Thioesterification with Coenzyme A:

-

In a separate flask, dissolve coenzyme A (lithium salt) (0.9 equivalents) in a minimal amount of water.

-

Slowly add the activated (R)-2-hydroxybutanoyl-imidazole solution to the coenzyme A solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 7.5 and 8.5 by the dropwise addition of a dilute base (e.g., 0.1 M LiOH).

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

-

Quenching and Work-up:

-

Quench the reaction by adjusting the pH to 5.0 with dilute acid (e.g., 0.1 M HCl).

-

Lyophilize the reaction mixture to obtain the crude product.

-

Purification of (R)-2-hydroxybutanoyl-CoA

High-performance liquid chromatography (HPLC) is the method of choice for the purification of acyl-CoA thioesters.

Protocol: Reversed-Phase HPLC Purification

-

Sample Preparation:

-

Dissolve the crude lyophilized product in the HPLC mobile phase A.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 260 nm (for the adenine base of CoA).

-

-

Fraction Collection and Desalting:

-

Collect the fractions corresponding to the (R)-2-hydroxybutanoyl-CoA peak.

-

Desalt the collected fractions using a solid-phase extraction (SPE) C18 cartridge.

-

Lyophilize the desalted product to obtain pure (R)-2-hydroxybutanoyl-CoA.

-

Analysis of (R)-2-hydroxybutanoyl-CoA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.

Protocol: LC-MS/MS Analysis

-

Sample Extraction (from biological matrices):

-

Homogenize the tissue or cell sample in a cold extraction buffer (e.g., 80% methanol).

-

Centrifuge to pellet the debris and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen and reconstitute in the initial LC mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A UPLC or HPLC system capable of gradient elution.

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate short-chain acyl-CoAs.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transition: Monitor the transition from the precursor ion (m/z ~854.2) to the characteristic product ion resulting from the neutral loss of the pantoic acid-ADP moiety (m/z ~347.1).

-

Conclusion

(R)-2-hydroxybutanoyl-CoA is a pivotal metabolite at the crossroads of several key metabolic pathways. Its stereospecific nature underscores the precision of enzymatic reactions within the cell. The technical information and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to explore the multifaceted roles of this molecule in health and disease, and to potentially target its metabolic pathways for therapeutic intervention. Further research into the specific enzymes that metabolize (R)-2-hydroxybutanoyl-CoA and their regulation will undoubtedly provide deeper insights into cellular metabolism.

References

Biosynthesis of (R)-2-Hydroxybutanoyl-CoA: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-hydroxybutanoyl-CoA is a chiral acyl-coenzyme A thioester with emerging significance in metabolic pathways and as a potential precursor for synthesizing valuable chemicals. Its biosynthesis is not as well-characterized as other hydroxyacyl-CoA derivatives, such as its isomer, (R)-3-hydroxybutanoyl-CoA. This technical guide provides a comprehensive overview of the known and putative biosynthetic routes to (R)-2-hydroxybutanoyl-CoA in various organisms. It details the key enzymes, presents available quantitative data, and offers detailed experimental protocols for relevant assays. The guide also illustrates the metabolic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and development purposes.

Biosynthetic Pathways of (R)-2-Hydroxybutanoyl-CoA

The biosynthesis of (R)-2-hydroxybutanoyl-CoA is primarily understood through two main proposed pathways. The first is a likely native pathway involving the reduction of a keto acid precursor, while the second is a hypothetical, yet plausible, engineered pathway leveraging enzymes from related metabolic routes.

Pathway 1: Reduction of 2-Oxobutanoate (B1229078)

This pathway commences with the amino acid catabolism of L-threonine or L-methionine to produce 2-oxobutanoate (α-ketobutyrate). This intermediate is then stereospecifically reduced to (R)-2-hydroxybutyrate, which is subsequently activated to its CoA thioester.

The key steps are:

-

Formation of 2-Oxobutanoate: L-threonine is deaminated by threonine dehydratase, or it is produced during the catabolism of L-methionine.[1]

-

Stereospecific Reduction: A dehydrogenase, such as a specific (R)-2-hydroxybutyrate dehydrogenase (HBDH) or a lactate (B86563) dehydrogenase (LDH) with broad substrate specificity, reduces 2-oxobutanoate to (R)-2-hydroxybutyrate using NADH or NADPH as a reductant.[1][2]

-

CoA Ligation: An acyl-CoA synthetase or ligase activates (R)-2-hydroxybutyrate to (R)-2-hydroxybutanoyl-CoA in an ATP-dependent reaction.

Pathway 2: Isomerization from (R)-3-Hydroxybutanoyl-CoA (Hypothetical Engineered Pathway)

This hypothetical pathway is inspired by the action of coenzyme B12-dependent mutases and the well-established biosynthesis of (R)-3-hydroxybutanoyl-CoA, a key intermediate in polyhydroxybutyrate (B1163853) (PHB) production.

The proposed steps are:

-

Formation of (R)-3-Hydroxybutanoyl-CoA: Two molecules of acetyl-CoA are condensed to acetoacetyl-CoA by a β-ketothiolase (e.g., PhaA), followed by the stereospecific reduction to (R)-3-hydroxybutanoyl-CoA by an acetoacetyl-CoA reductase (e.g., PhaB).[3]

-

Isomerization: A putative 2-hydroxyacyl-CoA mutase would catalyze the 1,2-rearrangement of the hydroxyl group from the C3 to the C2 position, converting (R)-3-hydroxybutanoyl-CoA to (R)-2-hydroxybutanoyl-CoA. While the known 2-hydroxyisobutyryl-CoA mutase is specific for the branched isomer, the existence of other mutases acting on linear acyl-CoA substrates suggests that such an enzyme could be discovered or engineered.

Key Enzymes and Genes

The biosynthesis of (R)-2-hydroxybutanoyl-CoA relies on several key enzyme classes.

-

Dehydrogenases: Lactate dehydrogenase (LDH) and 2-hydroxybutyrate dehydrogenase (HBDH) are known to reduce 2-oxobutanoate.[2] The stereospecificity of these enzymes is crucial for the production of the (R)-enantiomer. While many dehydrogenases are specific for the L-enantiomer, D-specific 3-hydroxybutyrate (B1226725) dehydrogenases are known, suggesting the existence of (R)-2-specific enzymes.[4]

-

Acyl-CoA Synthetases/Ligases: These enzymes are responsible for the ATP-dependent activation of free carboxylic acids to their corresponding CoA thioesters. Butyrate-CoA ligase and other medium-chain acyl-CoA synthetases have been shown to have broad substrate specificity and could potentially activate (R)-2-hydroxybutyrate.[5][6]

-

2-Hydroxyacyl-CoA Mutases: These are coenzyme B12-dependent enzymes that catalyze the rearrangement of the carbon skeleton of acyl-CoA thioesters. While the characterized 2-hydroxyisobutyryl-CoA mutase is specific for the branched isomer, the broader family of acyl-CoA mutases presents opportunities for enzyme discovery and engineering.

Quantitative Data

Quantitative data for the direct biosynthesis of (R)-2-hydroxybutanoyl-CoA is limited. The following tables summarize relevant kinetic data for related enzymes and production titers of similar compounds.

Table 1: Kinetic Parameters of Related Dehydrogenases

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| D-β-Hydroxybutyrate Dehydrogenase | Camelus dromedarius | D-β-hydroxybutyrate | 1.07 | - | [5] |

| D-β-Hydroxybutyrate Dehydrogenase | Pseudomonas fragi | D-3-hydroxybutyrate | - | - | [4] |

| γ-Hydroxybutyrate Dehydrogenase | Cupriavidus necator | γ-hydroxybutyrate | - | - | [7] |

Table 2: Production Titers of Related Hydroxybutyrates in Engineered Microorganisms

| Product | Organism | Carbon Source | Titer (g/L) | Reference |

| Poly-3-hydroxybutyrate (PHB) | Saccharomyces cerevisiae | Xylose | 0.1017 | - |

| (S)-3-Hydroxybutyrate | Saccharomyces cerevisiae | Ethanol | 12.0 | - |

| P(65.7 mol% 2HB-co-34.3 mol% LA) | Escherichia coli | Glucose, 2-hydroxybutyrate | - | [8] |

Occurrence in Different Organisms

The synthesis of 2-hydroxybutyrate has been observed in a variety of organisms, often as a byproduct of amino acid metabolism and in response to metabolic stress.

-

Bacteria: Many gut bacteria, including those from the phyla Proteobacteria and Firmicutes, can produce 2-hydroxybutyrate. Fusobacterium nucleatum has been identified as a potent producer.[9][10] The production is often linked to the presence of LDH and pathways for threonine and methionine catabolism.

-

Eukaryotes: In mammals, 2-hydroxybutyrate is produced in hepatic tissues and is considered an early biomarker for insulin (B600854) resistance and impaired glucose regulation.[1][2] Its formation is associated with an increased NADH/NAD+ ratio.[2] The production of poly-3-hydroxybutyrate has been successfully engineered in the yeast Saccharomyces cerevisiae, demonstrating the presence of the necessary precursor pathways.[3] Microalgae have also been shown to produce PHB.

Detailed Experimental Protocols

Assay for (R)-2-Hydroxybutyrate Dehydrogenase Activity

This protocol is adapted from standard spectrophotometric assays for lactate dehydrogenase and can be used to determine the activity of enzymes that reduce 2-oxobutanoate.

Principle: The enzymatic reduction of 2-oxobutanoate to 2-hydroxybutyrate is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is monitored over time.

Reagents:

-

100 mM Potassium phosphate (B84403) buffer, pH 7.0

-

10 mM 2-Oxobutanoate solution in buffer

-

5 mM NADH solution in buffer

-

Purified enzyme solution or cell-free extract

Procedure:

-

In a 1 mL cuvette, combine:

-

880 µL of 100 mM potassium phosphate buffer (pH 7.0)

-

100 µL of 10 mM 2-oxobutanoate solution

-

10 µL of 5 mM NADH solution

-

-

Mix by inversion and incubate at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.

-

Initiate the reaction by adding 10 µL of the enzyme solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Quantification of (R)-2-Hydroxybutyrate by Chiral Chromatography

This protocol outlines the general workflow for the enantioselective quantification of 2-hydroxybutyrate using liquid chromatography-mass spectrometry (LC-MS) after chiral derivatization.

Principle: The enantiomers of 2-hydroxybutyrate are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column and detected by mass spectrometry.

Materials:

-

Sample containing 2-hydroxybutyrate

-

Chiral derivatizing agent (e.g., (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine, PMP)[11]

-

Reversed-phase C18 HPLC column

-

Liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Extract the 2-hydroxybutyrate from the sample matrix (e.g., using protein precipitation for plasma or solvent extraction for cell lysates).

-

Chiral Derivatization: React the extracted sample with the chiral derivatizing agent (e.g., PMP) under optimized conditions to form stable diastereomers.

-

LC Separation: Inject the derivatized sample onto a C18 column. Develop a gradient elution method to separate the diastereomeric derivatives of (R)- and (S)-2-hydroxybutyrate.

-

MS Detection: Detect the separated diastereomers using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

-

Quantification: Prepare a standard curve using known concentrations of derivatized (R)- and (S)-2-hydroxybutyrate standards to quantify the amount in the sample.

Conclusion

The biosynthesis of (R)-2-hydroxybutanoyl-CoA is an area of growing interest with potential applications in metabolic engineering and the production of specialty chemicals. While a complete native pathway has not been fully elucidated, the reduction of 2-oxobutanoate by a stereospecific dehydrogenase represents the most probable route. Furthermore, the possibility of engineering a synthetic pathway through the isomerization of (R)-3-hydroxybutanoyl-CoA opens up exciting avenues for synthetic biology. Further research is needed to identify and characterize the specific enzymes involved, particularly (R)-2-hydroxybutyrate dehydrogenases and 2-hydroxybutyrate-CoA ligases, and to determine their kinetic properties. The experimental protocols provided in this guide offer a starting point for researchers to investigate and quantify this intriguing metabolite and its biosynthetic pathways.

References

- 1. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Closed complex of the D-3-hydroxybutyrate dehydrogenase induced by an enantiomeric competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Butyrate—CoA ligase - Wikipedia [en.wikipedia.org]

- 7. afishman.net.technion.ac.il [afishman.net.technion.ac.il]

- 8. Biosynthesis of 2-Hydroxyacid-Containing Polyhydroxyalkanoates by Employing butyryl-CoA Transferases in Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. 2 Hydroxybutyric Acid-Producing Bacteria in Gut Microbiome and Fusobacterium nucleatum Regulates 2 Hydroxybutyric Acid Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Enzymatic Synthesis of (R)-2-Hydroxybutanoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals